4-Penten-2-one

Isomerization Computational Chemistry Thermodynamic Stability

4-Penten-2-one (CAS 13891-87-7, C5H8O, MW 84.12) is an acyclic, aliphatic methyl ketone featuring a terminal alkene. It is a colorless liquid with a characteristic pungent odor, boiling between 94–108 °C and exhibiting a calculated logP of ~0.7, indicating moderate lipophilicity.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 13891-87-7
Cat. No. B1216878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Penten-2-one
CAS13891-87-7
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(=O)CC=C
InChIInChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3
InChIKeyPNJWIWWMYCMZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Penten-2-one (CAS 13891-87-7) Procurement and Analytical Baseline


4-Penten-2-one (CAS 13891-87-7, C5H8O, MW 84.12) is an acyclic, aliphatic methyl ketone featuring a terminal alkene . It is a colorless liquid with a characteristic pungent odor, boiling between 94–108 °C and exhibiting a calculated logP of ~0.7, indicating moderate lipophilicity . The compound is soluble in common organic solvents (ethanol, ether, acetone) but is practically insoluble in water . Synthetically, it serves as a versatile bifunctional building block, as its structure combines the reactivity of both a ketone and an isolated terminal double bond, distinguishing it from conjugated enones [1].

Building block Non-conjugated enone with isolated terminal alkene
Functional handles Ketone and unactivated C=C for orthogonal reactivity
Typical workflow Annulation, bioconjugation, fragrance synthesis

Why 4-Penten-2-one Cannot Be Replaced by Common C5 Enone Analogs


Substituting 4-penten-2-one with closely related C5 ketones like 3-penten-2-one or with smaller-chain enones like 3-buten-2-one introduces significant differences in both reactivity and product outcomes. The position of the double bond relative to the carbonyl dictates the fundamental reaction pathways available. As a terminal (β,γ-unsaturated) alkene, 4-penten-2-one undergoes reactions at its isolated double bond without the strong electronic activation seen in its conjugated α,β-unsaturated isomer, 3-penten-2-one. This leads to different regio- and stereoselectivity in annulations and can prevent unwanted side reactions [1]. Furthermore, its increased carbon chain length compared to smaller enones like 3-buten-2-one alters its physical properties and volatility, which is a critical parameter in flavor and fragrance applications where precise release profiles are required [2].

Double bond position

The conjugated isomer 3-penten-2-one follows different annulation pathways; regio- and stereoselectivity may shift away from the terminal-alkene outcome.

Chain length & volatility

Shorter enones like 3-buten-2-one alter physical release profiles, a critical parameter in fragrance research where 4-penten-2-one volatility is required.

Quantitative Differentiation of 4-Penten-2-one vs. Key Comparators


Thermodynamic Stability Relative to Conjugated Isomer 3-Penten-2-one

While 4-penten-2-one can isomerize to 3-penten-2-one under acidic conditions, computational and experimental studies on analogous phenyl-substituted systems show that the conjugated 3-penten-2-one isomer is thermodynamically more stable, with the 4-penten-2-one isomer being the higher-energy state [1]. This property is critical for applications where the terminal alkene needs to be preserved or where controlled isomerization is required.

Isomer stability
Class-level
DFT ΔG -0.7 kcal/mol favors conjugated 3-penten-2-one isomer over the terminal-alkene form
Supports isomerization control context
Data from phenylpentenone model; verify behavior of unsubstituted 4-penten-2-one
Isomerization Computational Chemistry Thermodynamic Stability

Biochemical Reactivity with Glutathione vs. Methyl Vinyl Ketone

The non-conjugated nature of the double bond in 4-penten-2-one (allyl methyl ketone) drastically reduces its reactivity toward biological nucleophiles compared to the conjugated α,β-unsaturated ketone, methyl vinyl ketone (3-buten-2-one) [1]. This differential reactivity is a key determinant in applications ranging from biocompatible materials to toxicological screening.

Thiol reactivity
Class-level
4-Penten-2-one: very slow GSH adduct formation. Methyl vinyl ketone: k₁ 32 M⁻¹s⁻¹, stable adduct (t₁/₂ 60.7 days)
Lower thiol reactivity context
In vitro GSH assay; extrapolation to biological systems requires review
Bioconjugation Toxicology Electrophilicity

Volatile Contribution in Complex Matrices vs. Conjugated Isomers

In the analysis of volatile flavor compounds from processed pomegranate seeds, the conjugated isomer (E)-3-penten-2-one was identified as a key flavor component with a high relative odor activity value (ROAV), while the terminal alkene isomer 4-penten-2-one was not reported among the key contributors [1]. This suggests a distinct and application-relevant difference in the sensory profile and formation pathways between the two isomers.

Sensory contribution
Context-dependent
(E)-3-penten-2-one identified as key flavor with high ROAV; 4-penten-2-one not among key contributors
Sensory impact may differ
Pomegranate seed matrix; application-specific sensory validation advised
Flavor Chemistry GC-IMS Volatile Organic Compounds (VOCs)

High-Value Application Scenarios for 4-Penten-2-one (CAS 13891-87-7)


As a Synthetic Building Block Requiring an Unactivated Terminal Alkene

4-Penten-2-one is the preferred starting material for synthetic sequences that require a ketone moiety and a terminal alkene that is not electronically activated by conjugation. Its use is essential for achieving correct regiochemistry in annulation reactions, where the conjugated isomer 3-penten-2-one would lead to a mixture of regioisomeric products or lower yields [1]. This is supported by the understanding that the two isomers follow distinct reaction pathways.

In Biocompatible Material Research with Lower Electrophilic Reactivity

For research into polymer precursors or bioconjugation handles where high electrophilicity is a liability, 4-penten-2-one offers a distinct advantage over reactive enones like methyl vinyl ketone. The quantitative data on glutathione reactivity demonstrates that 4-penten-2-one is far less prone to rapid, irreversible reactions with biological nucleophiles, making it a safer and more controllable building block in a biological context [2].

In Flavor and Fragrance Research for Distinct Sensory Profiles

Flavor and fragrance scientists select 4-penten-2-one over its isomer 3-penten-2-one to achieve a different olfactory outcome. The comparative GC-IMS data from food matrices show that these isomers have different relative odor activities and are formed through different processing pathways, meaning they contribute uniquely to the overall aroma profile and cannot be substituted without altering the final sensory characteristics [3].

Application
Selection Property
Validation Focus
Annulation synthetic building block
Non-conjugated alkene regiochemistry
Isomerization control verification
Biocompatible material research
Lower electrophilic reactivity
Thiol reactivity assay context
Flavor & fragrance research
Distinct sensory profile
Sensory panel / GC-IMS comparison

Technical Documentation Hub

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41 linked technical documents
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